molecular formula C11H14N4 B2467133 6-(Piperidin-3-ylamino)pyridine-3-carbonitrile CAS No. 1062369-35-0

6-(Piperidin-3-ylamino)pyridine-3-carbonitrile

Cat. No.: B2467133
CAS No.: 1062369-35-0
M. Wt: 202.261
InChI Key: JMCSKUHNTGBAES-UHFFFAOYSA-N
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Description

6-(Piperidin-3-ylamino)pyridine-3-carbonitrile is a chemical compound with the molecular formula C11H14N4 It is a derivative of pyridine and piperidine, which are both important scaffolds in medicinal chemistry

Preparation Methods

The synthesis of 6-(Piperidin-3-ylamino)pyridine-3-carbonitrile typically involves the reaction of 3-cyanopyridine with piperidine derivatives under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

6-(Piperidin-3-ylamino)pyridine-3-carbonitrile undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-(Piperidin-3-ylamino)pyridine-3-carbonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(Piperidin-3-ylamino)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

6-(Piperidin-3-ylamino)pyridine-3-carbonitrile can be compared with other similar compounds, such as:

    Pyridine derivatives: These compounds share the pyridine scaffold and may have similar chemical properties and reactivity.

    Piperidine derivatives: These compounds contain the piperidine moiety and may exhibit similar biological activities.

The uniqueness of this compound lies in its specific combination of the pyridine and piperidine scaffolds, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-(piperidin-3-ylamino)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c12-6-9-3-4-11(14-7-9)15-10-2-1-5-13-8-10/h3-4,7,10,13H,1-2,5,8H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCSKUHNTGBAES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC2=NC=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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